5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
Molecular structure analysis involves the use of various spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound. This includes information about the arrangement of atoms, the type of bonds between them, and their spatial orientation .Physical and Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like its melting point, boiling point, solubility, stability, reactivity, etc .Wirkmechanismus
Safety and Hazards
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves the reaction of 5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole with ethyl chloroformate followed by hydrolysis to yield the desired product.", "Starting Materials": ["5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole", "ethyl chloroformate", "water", "sodium hydroxide", "chloroform"], "Reaction": ["Step 1: Dissolve 5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole in chloroform", "Step 2: Add ethyl chloroformate to the solution and stir for 1 hour at room temperature", "Step 3: Add water to the reaction mixture and stir for 30 minutes", "Step 4: Add sodium hydroxide to the reaction mixture and stir for 1 hour at room temperature", "Step 5: Extract the product with chloroform and dry over anhydrous sodium sulfate", "Step 6: Purify the product by recrystallization from ethanol"] } | |
CAS-Nummer |
1247212-64-1 |
Molekularformel |
C7H9ClN2O3 |
Molekulargewicht |
204.61 g/mol |
IUPAC-Name |
5-chloro-3-(methoxymethyl)-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H9ClN2O3/c1-10-6(8)5(7(11)12)4(9-10)3-13-2/h3H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
FBCMVYYLJMOXLG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=N1)COC)C(=O)O)Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.